(S)-Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride
Overview
Description
(S)-Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. The compound consists of a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 4-(trifluoromethyl)phenyl group. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable precursor, followed by the introduction of the trifluoromethyl group and subsequent amination to form the methanamine moiety. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. The process may involve the use of advanced catalytic systems and controlled reaction conditions to achieve the desired product efficiently. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can lead to the formation of new compounds with modified functional groups.
Scientific Research Applications
(S)-Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of biological processes and as a tool for investigating enzyme mechanisms.
Medicine: The compound has potential therapeutic applications and is studied for its pharmacological properties.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
(4-(Trifluoromethyl)phenyl)methanamine: A structurally similar compound with a trifluoromethyl group attached to a methanamine moiety.
Cyclopropylamine: A compound with a cyclopropyl group attached to an amine moiety.
(S)-Fluoxetine: A compound with a similar trifluoromethyl group and methanamine moiety, used as an antidepressant.
Uniqueness
(S)-Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride is unique due to the combination of the cyclopropyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The presence of these groups enhances the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various scientific research applications.
Properties
IUPAC Name |
(S)-cyclopropyl-[4-(trifluoromethyl)phenyl]methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-5-3-8(4-6-9)10(15)7-1-2-7;/h3-7,10H,1-2,15H2;1H/t10-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSAGMFUGQXLQJ-PPHPATTJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)C(F)(F)F)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H](C2=CC=C(C=C2)C(F)(F)F)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263094-18-3 | |
Record name | Benzenemethanamine, α-cyclopropyl-4-(trifluoromethyl)-, hydrochloride (1:1), (αS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263094-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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